Phosphohydroxypyruvate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H2O7P-3 |
|---|---|
Molecular Weight |
181.02 g/mol |
IUPAC Name |
2-oxo-3-phosphonatooxypropanoate |
InChI |
InChI=1S/C3H5O7P/c4-2(3(5)6)1-10-11(7,8)9/h1H2,(H,5,6)(H2,7,8,9)/p-3 |
InChI Key |
LFLUCDOSQPJJBE-UHFFFAOYSA-K |
SMILES |
C(C(=O)C(=O)[O-])OP(=O)([O-])[O-] |
Canonical SMILES |
C(C(=O)C(=O)[O-])OP(=O)([O-])[O-] |
Synonyms |
3-phosphohydroxypyruvate phosphohydroxypyruvic acid |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways Involving Phosphohydroxypyruvate
De Novo Biosynthesis of Phosphohydroxypyruvate
The synthesis of this compound is the committed step in the phosphorylated pathway of L-serine biosynthesis. wikipedia.org This process begins with an intermediate from glycolysis, highlighting the interconnectedness of central carbon metabolism and amino acid production.
Precursor Metabolites and Glycolytic Interconnections (e.g., 3-Phosphoglycerate)
Enzymatic Conversion of 3-Phosphoglycerate (B1209933) to this compound
The conversion of 3-phosphoglycerate to this compound is a reversible oxidation reaction. nih.govmdpi.com Although the equilibrium of this reaction favors the formation of 3-phosphoglycerate, the reaction proceeds towards this compound because it is rapidly consumed by the subsequent enzyme in the pathway. nih.govmdpi.com
The enzyme responsible for catalyzing the conversion of 3-phospho-D-glycerate to 3-phosphohydroxypyruvate is D-3-phosphoglycerate dehydrogenase, commonly known as PHGDH or SerA in bacteria. wikipedia.orgijbs.comoncotarget.com This enzyme marks the first and rate-limiting step of the de novo serine biosynthetic pathway. ijbs.comoup.comnih.gov PHGDH is a member of the D-isomer specific 2-hydroxyacid dehydrogenase family. nih.govsinobiological.com In humans, this enzyme is encoded by the PHGDH gene. wikipedia.orgnih.gov The activity of PHGDH is crucial for providing the building blocks for proteins, lipids, and nucleotides, which are essential for cell proliferation. ijbs.comjyu.fi
Interestingly, in some bacteria like Pseudomonas stutzeri and Pseudomonas aeruginosa, SerA couples the energetically unfavorable dehydrogenation of 3-phosphoglycerate with the energetically favorable reduction of α-ketoglutarate to D-2-hydroxyglutarate (D-2-HG) to drive the reaction forward. pnas.orgacs.orgresearchgate.net Some studies have shown that human PHGDH can also catalyze the reduction of α-ketoglutarate to D-2-HG. nih.govoncotarget.comacs.org
The enzymatic conversion of 3-phosphoglycerate to this compound is an oxidation reaction that requires the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). wikipedia.orgijbs.comoncotarget.com During the reaction, 3-phosphoglycerate is oxidized, and NAD+ is reduced to NADH. wikipedia.orgijbs.com This redox reaction is a key aspect of the enzyme's catalytic mechanism. wikipedia.org PHGDH works through an induced fit mechanism, where the binding of the substrate and NAD+ cofactor brings them into close proximity within the enzyme's active site, facilitating the transfer of a hydride ion from the substrate to NAD+. wikipedia.org The enzyme requires NAD+/NADH as a cofactor and forms a homotetramer to be active. sinobiological.comgenecards.org
Role of D-3-Phosphoglycerate Dehydrogenase (PHGDH/SerA)
Downstream Metabolic Fates and Conversions of this compound
Once synthesized, this compound is promptly converted into other essential biomolecules, primarily phosphoserine, which continues down the serine biosynthesis pathway.
Conversion to Phosphoserine
The immediate metabolic fate of this compound is its conversion to O-phospho-L-serine. nih.govhmdb.ca This reaction is a transamination, where an amino group is transferred to this compound. nih.govresearchgate.net The enzyme that catalyzes this step is phosphoserine aminotransferase (PSAT). ijbs.comresearchgate.net PSAT utilizes glutamate (B1630785) as the amino group donor, which is converted to α-ketoglutarate in the process. ijbs.comoncotarget.com This reaction is reversible and requires the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). nih.govresearchgate.net The final step in the pathway is the dephosphorylation of phosphoserine by phosphoserine phosphatase (PSPH) to yield L-serine. ijbs.comoncotarget.com
| Summary of the Phosphorylated Pathway of Serine Biosynthesis | |
| Step | Reaction |
| 1 | 3-Phospho-D-glycerate + NAD+ ⇌ 3-Phosphohydroxypyruvate + NADH + H+ |
| 2 | 3-Phosphohydroxypyruvate + L-Glutamate ⇌ O-Phospho-L-serine + α-Ketoglutarate |
| 3 | O-Phospho-L-serine + H2O → L-Serine + Phosphate (B84403) |
| Enzyme | Cofactor |
| D-3-Phosphoglycerate dehydrogenase (PHGDH) | NAD+ |
| Phosphoserine aminotransferase (PSAT) | Pyridoxal 5'-phosphate (PLP) |
| Phosphoserine phosphatase (PSPH) | Mg2+ |
Role of Phosphoserine Aminotransferase (PSAT/PSAT1/SerC)
Following its synthesis, this compound is the substrate for the second enzyme in the serine biosynthesis pathway, phosphoserine aminotransferase (PSAT), also known as SerC in some organisms. researchgate.netnih.govuniprot.org PSAT catalyzes the reversible transamination of 3-phosphohydroxypyruvate to produce O-phospho-L-serine. researchgate.netnih.gov This pyridoxal 5'-phosphate (PLP)-dependent enzyme is a critical component of the pathway, ensuring the commitment of the carbon skeleton derived from glycolysis towards amino acid synthesis. researchgate.netresearchgate.net The human genome encodes for phosphoserine aminotransferase 1 (PSAT1), which is crucial for cellular proliferation and survival. nih.gov
Transamination Mechanisms and Amino Donor Utilization (e.g., L-Glutamate)
The transamination reaction catalyzed by PSAT involves the transfer of an amino group from an amino donor to 3-phosphohydroxypyruvate. researchgate.netfrontiersin.org The primary amino donor in this reaction is L-glutamate. researchgate.netuniprot.org The mechanism proceeds via a "ping-pong bi-bi" kinetic model, a characteristic of many aminotransferases. nih.gov In the first half of the reaction, the PLP cofactor, covalently bound to a lysine (B10760008) residue in the enzyme's active site, accepts the amino group from L-glutamate, forming pyridoxamine (B1203002) 5'-phosphate (PMP) and releasing α-ketoglutarate. researchgate.netnih.gov In the second half, 3-phosphohydroxypyruvate binds to the enzyme, and the amino group from PMP is transferred to it, yielding O-phospho-L-serine and regenerating the PLP-enzyme complex. nih.gov
Subsequent Metabolism of Phosphoserine to L-Serine
The product of the PSAT reaction, O-phospho-L-serine, undergoes the final and irreversible step in the de novo synthesis of L-serine. mdpi.comuniprot.org This reaction is catalyzed by the enzyme phosphoserine phosphatase (PSPH), which hydrolyzes the phosphate group from O-phospho-L-serine to produce L-serine and inorganic phosphate. researchgate.netuniprot.org This magnesium-dependent hydrolysis is a critical step, driving the pathway towards serine production. wikipedia.org The resulting L-serine can then be utilized in a multitude of cellular processes, including protein synthesis and as a precursor for other biomolecules. uniprot.org
Interconnections and Flux within Central Carbon Metabolism
The metabolic pathway involving this compound is intricately linked with central carbon metabolism, providing a crucial bridge between carbohydrate and amino acid biosynthesis.
Links to Glycolysis and Gluconeogenesis
The synthesis of this compound directly connects the serine biosynthesis pathway to glycolysis, as its precursor, 3-phospho-D-glycerate, is a key intermediate in the glycolytic sequence. oup.commdpi.comjiwaji.edu This allows for the flux of carbon from glucose into the synthesis of amino acids. nih.gov Conversely, the pathway can also be linked to gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. mdpi.comjackwestin.com Under conditions where gluconeogenesis is active, intermediates such as 3-phosphoglycerate can be shunted towards serine production.
Contribution to Amino Acid Biosynthesis Beyond Serine (e.g., Glycine (B1666218), Tryptophan)
The L-serine produced from the pathway involving this compound serves as a precursor for the synthesis of other amino acids. A significant portion of L-serine is converted to glycine by the enzyme serine hydroxymethyltransferase (SHMT). nih.gov This reaction is a major source of glycine in the cell. Furthermore, the carbon skeleton of serine is utilized in the biosynthesis of tryptophan in plants and microorganisms. frontiersin.org
Interplay with One-Carbon Metabolism and Folate Pathways
The conversion of serine to glycine by SHMT is a cornerstone of one-carbon metabolism. nih.gov In this reaction, the β-carbon of serine is transferred to tetrahydrofolate (THF), a derivative of folate (vitamin B9), to form 5,10-methylenetetrahydrofolate. wikipathways.org This one-carbon unit is essential for a variety of biosynthetic reactions, including the synthesis of purines and thymidylate, which are building blocks for DNA and RNA. nih.gov Therefore, the metabolic flux through this compound and the subsequent serine biosynthesis pathway is critical for providing the necessary one-carbon units for nucleotide synthesis and other methylation reactions within the cell. researchgate.net
Association with Cellular Redox Homeostasis (e.g., Glutathione (B108866) Synthesis)
The metabolic pathway involving this compound is intrinsically linked to the maintenance of cellular redox homeostasis, primarily through its role in the de novo synthesis of L-serine. ijbs.comkuleuven.be Serine is a critical precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. nih.govresearchgate.net The integrity of the this compound-to-serine pathway is therefore essential for providing the necessary building blocks to combat oxidative stress.
The process begins with the formation of this compound from the glycolytic intermediate 3-phosphoglycerate (3-PG), a reaction catalyzed by 3-phosphoglycerate dehydrogenase (PHGDH). ijbs.comnih.gov this compound is then transaminated by phosphoserine aminotransferase (PSAT1) to form phosphoserine, which is subsequently hydrolyzed by phosphoserine phosphatase (PSPH) to yield L-serine. nih.gov
This newly synthesized serine serves multiple roles that support cellular redox balance:
Glutathione (GSH) Synthesis : Serine is a direct precursor for the synthesis of the tripeptide glutathione (GSH), which is composed of glutamate, cysteine, and glycine. nih.gov Serine can be converted to glycine by the enzyme serine hydroxymethyltransferase (SHMT). ijbs.com Both serine and glycine are then utilized in the synthesis of GSH, which plays a pivotal role in detoxifying reactive oxygen species (ROS) and maintaining the cellular reducing environment. ijbs.comnih.gov The dependence on this pathway is highlighted by findings that inhibiting PHGDH, the enzyme that initiates the pathway leading to this compound, results in decreased synthesis of reduced glutathione (GSH), thereby impairing the cell's ability to counter oxidative stress. researchgate.net
NADPH and the Pentose (B10789219) Phosphate Pathway (PPP) : The synthesis of this compound from 3-phosphoglycerate is an oxidative step requiring NAD+ and producing NADH. nih.gov The cellular NAD+/NADH ratio is intricately connected with the NADPH/NADP+ ratio, which is central to redox homeostasis. nih.gov NADPH is the primary reducing equivalent for antioxidant systems, including the glutathione and thioredoxin systems. nih.govfrontiersin.org While the serine synthesis pathway consumes NAD+, it is metabolically linked with glycolysis and the pentose phosphate pathway (PPP), the latter being a major source of NADPH. nih.gov Disruptions in NADPH availability can impair serine biosynthesis, demonstrating the interconnectedness of these pathways in maintaining redox equilibrium. nih.gov
Interactive Data Table: Key Molecules in the this compound-Redox Homeostasis Axis
| Molecule | Precursor(s) | Key Function in this Context |
| This compound | 3-Phosphoglycerate | Intermediate in the phosphorylated pathway for serine biosynthesis. frontiersin.org |
| L-Serine | This compound, Glutamate | Precursor for glycine and cysteine synthesis, required for glutathione production. nih.govnih.gov |
| Glycine | L-Serine | A direct component of the glutathione tripeptide. ijbs.com |
| Glutathione (GSH) | Serine (via Glycine), Cysteine, Glutamate | Major cellular antioxidant; detoxifies reactive oxygen species (ROS). nih.govresearchgate.net |
| α-Ketoglutarate | Glutamate | Product of the phosphoserine aminotransferase reaction; anaplerotic substrate for the TCA cycle. nih.gov |
| NADPH | Glucose-6-Phosphate (via PPP) | Provides reducing power for antioxidant systems, including the recycling of oxidized glutathione (GSSG) to GSH. nih.govfrontiersin.org |
Enzymology and Mechanistic Studies of Phosphohydroxypyruvate Converting Enzymes
Catalytic Mechanisms of Phosphoserine Aminotransferase (PSAT)
Phosphoserine aminotransferase (PSAT) catalyzes the second step in the phosphorylated serine biosynthesis pathway. nih.gov It is responsible for the reversible transamination of 3-phosphohydroxypyruvate (PHP) to O-phospho-L-serine (PSer). researchgate.net This reaction uses L-glutamate as the amino group donor, which is concomitantly converted to α-ketoglutarate. oncotarget.comresearchgate.net
The catalytic activity of PSAT is dependent on the cofactor pyridoxal (B1214274) 5′-phosphate (PLP), a derivative of vitamin B6. ebi.ac.ukebi.ac.uk PSAT belongs to the family of PLP-dependent aminotransferases. ebi.ac.uknih.gov The catalytic mechanism is a classic example of a ping-pong Bi-Bi mechanism, which consists of two reversible half-reactions. nih.govnih.gov
The reaction begins with the PLP cofactor covalently bound to a conserved lysine (B10760008) residue in the active site (Lys265 in A. thaliana PSAT) via a Schiff base linkage, forming what is known as the internal aldimine. nih.govmdpi.com
First Half-Reaction (Glutamate to α-Ketoglutarate):
The amino group of the first substrate, L-glutamate, performs a nucleophilic attack on the internal aldimine. nih.gov
This leads to the formation of an external aldimine with L-glutamate, releasing the lysine residue. nih.gov
The PLP cofactor acts as an electron sink, facilitating the rearrangement of the external aldimine into a ketimine intermediate. nih.gov
Hydrolysis of the ketimine releases the first product, α-ketoglutarate, and leaves the cofactor in its aminated form, pyridoxamine-5'-phosphate (PMP). researchgate.net
Second Half-Reaction (PHP to PSer):
The second substrate, 3-phosphohydroxypyruvate (PHP), enters the active site.
The carbonyl group of PHP reacts with the amino group of PMP, forming a new ketimine intermediate. researchgate.net
This intermediate tautomerizes to an aldimine.
Hydrolysis of this aldimine releases the final product, O-phospho-L-serine, and regenerates the PLP-lysine internal aldimine, returning the enzyme to its initial state, ready for another catalytic cycle. researchgate.net
Structural studies of PSAT from various organisms have captured snapshots of these different reaction stages, including the internal aldimine state, the PMP-bound form, and intermediates like the geminal diamine, providing a detailed picture of the catalytic process. nih.govnih.gov
Specificity for Amino Donors and Acceptors
Phosphoserine aminotransferase (PSAT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme, exhibits a degree of specificity for its substrates, primarily utilizing L-glutamate as the amino group donor for the transamination of 3-phosphohydroxypyruvate. researchgate.netnih.gov The enzyme catalyzes the reversible transfer of an amino group from an amino acid to a keto acid. diva-portal.org While L-glutamate is the preferred substrate, research indicates that other amino acids can also serve as amino donors, albeit with lower efficiency. researchgate.netnih.gov
Studies on human phosphoserine aminotransferase have shown that in addition to L-glutamate, the enzyme can transaminate L-aspartate, L-alanine, and L-serine when glyoxylate (B1226380) is used as the amino group acceptor. nih.gov The reaction rate with alanine (B10760859) as the amino group donor is approximately 10% of that observed with glutamate (B1630785). researchgate.net In the halotolerant cyanobacterium Aphanothece halophytica, the corresponding enzyme demonstrated activity with both phosphoserine and glycine (B1666218) as amino donors. researchgate.net The promiscuity of aminotransferases is a known characteristic, stemming from the mechanistic need to accommodate two different substrates—an amino donor and an acceptor—within the active site. pnas.org
| Amino Donor/Acceptor | Enzyme | Relative Activity/Note | Source |
|---|---|---|---|
| L-Glutamate | Human PSAT | Preferential amino donor | researchgate.netnih.gov |
| L-Alanine | Human PSAT | ~10% of the rate with Glutamate | researchgate.net |
| L-Aspartate | Human PSAT | Active as an amino donor | nih.gov |
| L-Serine | Human PSAT | Active as an amino donor | nih.gov |
| Glycine | A. halophytica PSAT | Active as an amino donor | researchgate.net |
| Glyoxylate | Human PSAT | Used as an amino group acceptor for testing various donors | nih.gov |
Enzymatic Reaction Equilibrium and Directionality
| Enzyme | Reaction | Equilibrium Constant (Keq) | Significance | Source |
|---|---|---|---|---|
| 3-Phosphoglycerate (B1209933) Dehydrogenase | 3-Phosphoglycerate ↔ 3-Phosphohydroxypyruvate | ≤ 0.002 | Highly unfavorable; requires coupling to the next step. | uninsubria.it |
| Phosphoserine Aminotransferase (PSAT) | 3-Phosphohydroxypyruvate + L-Glutamate ↔ O-Phosphoserine + α-Ketoglutarate | ~10 - 40 | Reversible; pulls the preceding unfavorable reaction forward. | nih.govresearchgate.netuninsubria.it |
| Phosphoserine Phosphatase (PSPH) | O-Phosphoserine → L-Serine + Pi | Irreversible | Drives the entire pathway towards L-serine formation. | nih.govuninsubria.it |
Mechanistic Insights into Phosphoserine Phosphatase (PSPH)
Phosphoserine phosphatase (PSPH) is a magnesium-dependent hydrolase belonging to the haloacid dehalogenase (HAD) superfamily. ebi.ac.ukmdpi.comsydlabs.com It catalyzes the final, irreversible step in L-serine biosynthesis: the dephosphorylation of O-phospho-L-serine to yield L-serine and inorganic phosphate (B84403). nih.govuniprot.org The catalytic mechanism proceeds through a two-step process involving a covalent phospho-enzyme intermediate. ebi.ac.ukmdpi.comresearchgate.netosti.gov
The proposed catalytic cycle is as follows:
Formation of the Phospho-Enzyme Intermediate : The reaction initiates with a nucleophilic attack by a conserved aspartate residue in the active site (Asp11 in Methanocaldococcus jannaschii PSP, Asp20 in human PSP) on the phosphorus atom of the substrate, O-phosphoserine. ebi.ac.ukiucr.org This forms a pentavalent transition state. ebi.ac.uk Simultaneously, another conserved active site residue, Asp13 (M. jannaschii), acts as a general acid, protonating the hydroxyl group of the serine portion of the substrate, which facilitates its departure as the leaving group (L-serine). ebi.ac.ukmdpi.comosti.gov This step results in the formation of a covalent phosphoryl-aspartate intermediate. mdpi.comresearchgate.netiucr.org
Hydrolysis of the Intermediate : In the second step, the L-serine product is replaced by a water molecule in the active site. mdpi.com The same aspartate residue that previously acted as a general acid (Asp13) now functions as a general base, activating the water molecule for a nucleophilic attack on the phosphorus atom of the phospho-enzyme intermediate. ebi.ac.ukresearchgate.netosti.gov This attack, proceeding through a second transition state, leads to the hydrolysis of the phosphoryl-aspartate bond, releasing inorganic phosphate and regenerating the free enzyme for another catalytic cycle. ebi.ac.ukmdpi.com
Quantum mechanical/molecular mechanical (QM/MM) calculations suggest that both steps of the reaction follow a dissociative mechanism of nucleophilic substitution, proceeding through a trigonal-planar metaphosphate-like transition state. mdpi.comosti.govnih.gov The enzyme's structure undergoes significant conformational changes during catalysis. It exists in an "open" conformation that allows the substrate to enter the active site and shifts to a "closed" conformation upon substrate binding to facilitate catalysis. nih.govrcsb.org The essential Mg²⁺ ion plays a crucial role in orienting the substrate and stabilizing the charged transition states. ebi.ac.uk Inhibition by Ca²⁺ occurs because it coordinates differently within the active site, binding to both oxygen atoms of the catalytic aspartate residue, which hinders the necessary nucleophilic attack on the substrate. nih.govkuleuven.be
| Residue (based on M. jannaschii PSP) | Role in Catalysis | Source |
|---|---|---|
| Asp11 | Acts as the nucleophile, attacking the phosphorus atom of the substrate to form a covalent phospho-enzyme intermediate. | ebi.ac.ukmdpi.comosti.gov |
| Asp13 | Functions as a bifunctional acid/base catalyst. It first acts as a general acid to protonate the serine leaving group, then as a general base to activate a water molecule for hydrolysis of the intermediate. | ebi.ac.ukmdpi.comosti.govnih.gov |
| Mg²⁺ Ion | Essential cofactor that helps orient the substrate and stabilize the negative charges of the pentavalent transition states. | ebi.ac.ukmdpi.comkuleuven.be |
| Oxyanion Hole (various residues) | Stabilizes the pentavalent transition state generated during phosphoryl transfer. | ebi.ac.uk |
Regulation of Phosphohydroxypyruvate Metabolism
Transcriptional and Gene Expression Regulation of Enzymes (PHGDH, PSAT, PSPH)
The expression of the core enzymes in the phosphohydroxypyruvate pathway is tightly controlled by a network of transcription factors and epigenetic modifiers, allowing cells to adapt to changing metabolic needs.
The promoter for the human PHGDH gene is positively regulated by the transcription factors Sp1 and NF-Y. wikipedia.org Unlike many genes, the human PHGDH promoter lacks a TATA-box motif, leading to multiple transcriptional start sites. frontiersin.org A central regulator that emerges from numerous studies is Activating Transcription Factor 4 (ATF4), which plays a pivotal role in upregulating PHGDH, PSAT1, and PSPH in response to cellular stress, such as serine deprivation or hypoxia. researchgate.netnih.govnih.govnih.gov The regulatory system involving ATF4 is further fine-tuned by Activating Transcription Factor 3 (ATF3). Under serine starvation, ATF3 expression is induced in an ATF4-dependent manner. ATF3 then binds to and stabilizes ATF4, and also directly binds to the promoter/enhancer regions of PHGDH, PSAT1, and PSPH to promote their expression. researchgate.net
In the context of cancer metabolism, other transcription factors also drive the expression of these enzymes. The transcription factor NRF2, often activated in non-small cell lung cancer, induces the expression of PHGDH and PSAT1 by regulating the transcriptional activity of ATF4. frontiersin.orgnih.gov The oncogenic transcription factor MYC has also been identified as a crucial transcriptional activator of PHGDH. genecards.org
Epigenetic modifications are also key to this regulatory network. The histone H3K9 methyltransferase G9A is required for the transcriptional activation of the serine synthesis pathway genes. frontiersin.orgnih.gov Conversely, the histone demethylase KDM4C can induce the pathway by increasing the expression of ATF4. nih.gov The lysine-specific demethylase KDM2B has also been shown to positively regulate the expression of PHGDH, PSAT1, and PSPH. ijbs.com
Table 1: Key Transcriptional Regulators of this compound Pathway Enzymes
| Regulator | Target Gene(s) | Function/Context |
|---|---|---|
| Sp1 & NF-Y | PHGDH | Positive regulation of basal promoter activity. wikipedia.org |
| ATF4 | PHGDH, PSAT1, PSPH | Master regulator; expression induced by amino acid or glucose deprivation and hypoxia. researchgate.netnih.gov |
| ATF3 | PHGDH, PSAT1, PSPH | Induced by serine deprivation; stabilizes ATF4 and promotes gene expression. researchgate.net |
| NRF2 | PHGDH, PSAT1 | Regulates serine biosynthesis in cancer by controlling ATF4 activity. frontiersin.orgnih.gov |
| MYC | PHGDH | Oncogenic transcription factor that drives PHGDH expression. genecards.org |
| G9A | PHGDH, PSAT1, PSPH | Histone methyltransferase that promotes transcriptional activation. frontiersin.org |
| KDM4C | ATF4 (indirectly PHGDH, PSAT1, PSPH) | Histone demethylase that activates ATF4 expression. nih.gov |
| KDM2B | PHGDH, PSAT1, PSPH | Positively regulates the expression of all three pathway enzymes. ijbs.com |
Allosteric Regulation of this compound Pathway Enzymes (e.g., Feedback Inhibition by L-Serine)
Allosteric regulation provides a rapid mechanism to control metabolic flux in response to the immediate availability of pathway products. The primary example in this pathway is the feedback inhibition of PHGDH by its ultimate product, L-serine. wikipedia.org L-serine binds to a regulatory, allosteric site on the PHGDH enzyme, distinct from its active site. This binding induces a conformational change that reduces the enzyme's catalytic activity. ijbs.com The mechanism of inhibition is of the Vmax type, meaning serine binding decreases the maximum reaction rate rather than the enzyme's affinity for its substrate. wikipedia.org
L-serine binding to the tetrameric PHGDH enzyme has been shown to exhibit cooperative behavior. wikipedia.org Interestingly, while this feedback inhibition is a well-established mechanism in organisms like E. coli, it has been reported that mammalian PHGDH enzymes have largely lost this capability, suggesting that in mammals, regulation occurs more prominently at the transcriptional and post-translational levels. frontiersin.orgijbs.comresearchgate.net The final enzyme in the pathway, PSPH, is also subject to allosteric inhibition by L-serine, providing another layer of control over the pathway's output. uninsubria.it
Post-Translational Modifications Affecting Enzyme Activity and Stability
Post-translational modifications (PTMs) add a further layer of complexity and control, modulating the activity, stability, and interactions of the this compound pathway enzymes. A wide array of PTMs have been identified on these enzymes, including phosphorylation, acetylation, ubiquitination, and methylation. nih.govnih.gov
For PHGDH, numerous modifications have been reported. Acetylation is a key PTM regulating its stability. The E3 ubiquitin ligase RNF5 has been found to mediate the degradation of PHGDH. However, acetylation of PHGDH at lysine (B10760008) 58 (K58) disrupts the interaction between PHGDH and RNF5, thereby stabilizing the PHGDH protein and preventing its degradation. nih.gov This acetylation is reversible and regulated by the acetyltransferase Tip60 and the deacetylase SIRT2 in response to glucose availability. nih.gov Other acetylation sites on PHGDH, such as K21, K289, and K364, have also been identified, with changes in acetylation patterns observed under conditions of serine deprivation. nih.govresearchgate.netnih.gov Beyond acetylation, PHGDH is subject to lactylation, SUMOylation, S-nitrosylation, and phosphorylation, all of which contribute to the fine-tuning of its function. nih.gov
PSAT1 is known to be modified by ubiquitination at numerous lysine residues and can also undergo glycosylation. genecards.org PSPH activity is also regulated, and while it acts as a phosphatase, its own function and stability are likely controlled by various PTMs, which are a subject of ongoing research. nih.govnih.gov
Table 2: Documented Post-Translational Modifications of Pathway Enzymes
| Enzyme | Modification Type | Site(s) | Consequence |
|---|---|---|---|
| PHGDH | Acetylation | K58 | Disrupts RNF5 binding, increasing protein stability. nih.gov |
| Acetylation | K21, K289, K364 | Site occupancy changes with serine availability. researchgate.netnih.gov | |
| Ubiquitination | Multiple | Mediated by RNF5, leads to protein degradation. nih.gov | |
| Phosphorylation | Multiple | Regulates enzyme activity. nih.gov | |
| Lactylation, SUMOylation, etc. | Multiple | Diverse regulatory roles. nih.gov | |
| PSAT1 | Ubiquitination | Multiple Lysines | Affects protein stability and function. genecards.org |
| Glycosylation | N-linked & O-linked | Potential role in protein folding and stability. genecards.org |
Influence of Cellular Signaling Pathways on this compound Flux
The PI3K/AKT/mTORC1 pathway, a central regulator of cell growth, has multiple connections to serine biosynthesis. PHGDH has been shown to control the master regulators ZEB1 and mTORC1. researchgate.net In some cancers, PSAT1 expression is linked to the PI3K/AKT signaling cascade, where it influences cell proliferation and migration. frontiersin.org Furthermore, PSPH can regulate the AKT/AMPK signaling pathway in non-small cell lung cancer cells, thereby affecting cell migration and proliferation. ijbs.com
The MAPK signaling pathway is another key network that interfaces with serine metabolism. PSPH has been shown to mediate its effects on cancer cell metastasis and proliferation through MAPK signaling. researchgate.net A non-canonical, or non-metabolic, function of PHGDH has also been uncovered where nuclear PHGDH interacts with the transcription factor STAT3. This interaction represses the transcription of other metabolic genes, revealing a direct role for PHGDH in transcriptional regulation independent of its enzymatic activity. nih.govnih.gov
Metabolic Reprogramming and Adaptation Studies
Cells, particularly cancer cells, exhibit remarkable metabolic plasticity, often reprogramming the this compound pathway to adapt to various stresses and support relentless proliferation. This reprogramming is a hallmark of many cancers.
Under conditions of nutrient stress, such as the deprivation of external serine and glycine (B1666218), cancer cells become highly dependent on this de novo synthesis pathway. They adapt by significantly upregulating the expression of PHGDH, PSAT1, and PSPH, often through the ATF4-dependent mechanism described previously. researchgate.netnih.gov This upregulation allows them to divert a substantial portion of the carbon flux from glycolysis into serine and glycine production, which is essential for synthesizing nucleotides, proteins, and maintaining redox balance. researchgate.net
Adaptation to hypoxia, a common feature of the solid tumor microenvironment, also involves the modulation of this pathway. Hypoxia can upregulate the expression of PHGDH and PSAT1, while downregulating PSPH, demonstrating a complex reprogramming strategy to cope with low oxygen levels. nih.gov Furthermore, in certain types of leukemia, the inhibition of glutamine metabolism triggers a compensatory upregulation of PHGDH to maintain cell survival, highlighting the pathway's role in adapting to disruptions in other core metabolic processes. frontiersin.org These adaptation studies underscore the central role of this compound metabolism in enabling cancer cells to thrive in challenging metabolic landscapes. nih.gov
Biological Contexts and Organismal Diversity in Phosphohydroxypyruvate Metabolism
Role in Mammalian Serine Biosynthesis and Central Nervous System Function
In mammals, the de novo synthesis of L-serine via phosphohydroxypyruvate is of paramount importance, particularly for the central nervous system (CNS). researchgate.net The blood-brain barrier restricts the transport of L-serine, making local synthesis within the CNS indispensable for normal development and function. nhri.org.tw The pathway begins with the oxidation of 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate by the enzyme 3-phosphoglycerate dehydrogenase (PHGDH). researchgate.net Subsequently, phosphoserine aminotransferase (PSAT) catalyzes the transamination of 3-phosphohydroxypyruvate with glutamate (B1630785) to yield O-phosphoserine and α-ketoglutarate. nih.govresearchgate.net The final step is the dephosphorylation of O-phosphoserine by phosphoserine phosphatase (PSPH) to produce L-serine.
The significance of this pathway in the CNS is underscored by the severe neurological symptoms associated with genetic defects in the enzymes involved. nih.govresearchgate.net Deficiencies in any of the three enzymes can lead to serine deficiency disorders, characterized by conditions such as congenital microcephaly, psychomotor retardation, and feeding difficulties. nhri.org.tw L-serine synthesized in the CNS, primarily by astrocytes, is a precursor for numerous vital molecules, including other amino acids like glycine (B1666218) and D-serine (a key modulator of NMDA receptors), as well as phospholipids, and nucleotides. nih.govnhri.org.tw
| Enzyme | Reaction | Cellular Location | Importance in CNS |
| 3-Phosphoglycerate Dehydrogenase (PHGDH) | 3-Phosphoglycerate → 3-Phosphohydroxypyruvate | Cytosol | Initiates the indispensable de novo L-serine synthesis in the brain. nhri.org.tw |
| Phosphoserine Aminotransferase (PSAT) | 3-Phosphohydroxypyruvate + Glutamate → O-Phosphoserine + α-Ketoglutarate | Cytosol | A critical step in the pathway; mutations are linked to severe neurological symptoms. nih.govresearchgate.net |
| Phosphoserine Phosphatase (PSPH) | O-Phosphoserine → L-Serine + Pi | Cytosol | Completes the synthesis of L-serine, a precursor for neurotransmitters and other essential molecules. nhri.org.tw |
This compound Metabolism in Plant Systems (e.g., Photosynthesis, Photorespiration, Nitrogen Metabolism)
In plant systems, the metabolism of this compound is intricately linked with major physiological processes, including photosynthesis, photorespiration, and nitrogen metabolism. nih.govfrontiersin.org While plants can synthesize serine through multiple routes, the phosphorylated pathway, which proceeds via this compound, occurs within the plastids. nih.govfrontiersin.org This pathway serves as a branch of glycolysis, diverting 3-phosphoglyceric acid to amino acid biosynthesis. frontiersin.org
The phosphorylated pathway is particularly significant in non-photosynthetic tissues and during specific developmental stages. However, it also plays a role in photosynthetic cells, where it interacts with the photorespiratory cycle. nih.gov Photorespiration, a process that can be metabolically costly, is also linked to nitrogen assimilation. The transamination step involving this compound, catalyzed by phosphoserine aminotransferase, utilizes glutamate as the amino donor, thereby connecting carbon metabolism emerging from photosynthesis with nitrogen metabolism. frontiersin.org Under certain stress conditions, the pathway involving this compound can contribute to the synthesis of compounds like glycine and formate. nih.gov Furthermore, there is evidence suggesting a link between the phosphorylated serine pathway and the GABA shunt, particularly under stress, highlighting its role in maintaining cellular redox balance and energy levels. nih.govfrontiersin.org
Serine Biosynthesis via this compound in Microbial Organisms (e.g., Bacteria, Fungi, Mycobacterium tuberculosis)
The serine biosynthetic pathway involving this compound is a fundamental metabolic route in a wide array of microbial organisms, including bacteria, fungi, and pathogenic species like Mycobacterium tuberculosis. mdpi.com In many of these microorganisms, this pathway is the sole route for L-serine synthesis, making the enzymes involved essential for their growth and survival. mdpi.com For instance, in Escherichia coli and Salmonella typhimurium, a single mutation in the genes encoding the pathway's enzymes leads to serine auxotrophy and significant growth defects. mdpi.com
In the context of infectious diseases, this pathway has been identified as a potential target for drug development. All three enzymes of the pathway—phosphoglycerate dehydrogenase (SerA1), phosphoserine aminotransferase (SerC), and phosphoserine phosphatase (SerB2)—are considered essential for the growth of Mycobacterium tuberculosis. mdpi.comnih.gov The dysregulation of serine biosynthesis has been shown to contribute to the slow-growth phenotype of certain M. tuberculosis mutants. nih.gov In yeast, such as Saccharomyces cerevisiae, this compound is a known metabolite that participates in serine metabolism, with enzymes like 3-phosphoglycerate dehydrogenase and phosphoserine aminotransferase mediating its formation and conversion.
| Organism | Key Enzyme(s) | Significance of the Pathway |
| Escherichia coli | SerA, SerC, SerB | Sole pathway for L-serine synthesis; essential for growth. mdpi.com |
| Salmonella typhimurium | SerA, SerC, SerB | Essential for serine biosynthesis and overall growth. mdpi.com |
| Mycobacterium tuberculosis | SerA1, SerC, SerB2 | Essential for growth and survival; a potential drug target. mdpi.comnih.gov |
| Saccharomyces cerevisiae | 3-phosphoglycerate dehydrogenase, Phosphoserine aminotransferase | Key pathway for serine metabolism. |
Evolutionary Conservation and Diversification of the this compound Pathway Enzymes
The enzymatic pathway that proceeds through this compound to synthesize L-serine is remarkably conserved across the domains of life, indicating its ancient evolutionary origins. nih.govnih.gov The core logic of the three-step conversion from a glycolytic intermediate to serine is maintained in bacteria, archaea, and eukaryotes. mdpi.com The enzymes involved, particularly phosphoserine aminotransferase (PSAT), exhibit a high degree of structural and functional conservation. researchgate.net
This compound Involvement in Specialized Metabolic Processes Across Species
Beyond its central role in serine biosynthesis, this compound and the associated enzymatic machinery are implicated in more specialized metabolic processes in certain species. These instances often represent metabolic adaptations where the pathway is repurposed or linked to other metabolic networks to confer a specific advantage.
Methodological Approaches for Investigating Phosphohydroxypyruvate in Research
Analytical Techniques for Quantitative and Qualitative Assessment
A variety of analytical methods are employed to detect, identify, and quantify phosphohydroxypyruvate and related metabolites. These techniques are fundamental to understanding its steady-state levels and the activity of associated enzymes under different physiological or pathological conditions.
Chromatography coupled with mass spectrometry stands as a cornerstone for metabolomics research, offering high sensitivity and selectivity for analyzing complex biological samples. creative-proteomics.com Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are utilized to study the metabolic pathways involving this compound. nih.govresearchgate.net
In these methods, metabolites are first separated based on their physicochemical properties by the chromatography column. tdl.org Following separation, the mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for precise identification and quantification. tdl.org For instance, GC-MS has been used to quantitatively measure the flux of carbon from glucose into serine and glycine (B1666218), which are downstream of this compound. nih.gov This involves derivatizing the amino acids to make them volatile for gas chromatography. nih.gov Similarly, LC-MS is effective for analyzing phosphorylated and polar compounds like this compound directly from cellular extracts. creative-proteomics.comresearchgate.net These techniques are particularly powerful when combined with stable isotope labeling to trace metabolic fluxes. researchgate.net
| Technique | Principle | Application to this compound Research | Reference |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and thermally stable compounds. Analytes are vaporized and separated in a gaseous mobile phase. Requires chemical derivatization for non-volatile metabolites like amino acids. | Used to analyze stable-isotope labeled downstream metabolites like serine and glycine to determine flux through the pathway. | nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid mobile phase. Ideal for polar, non-volatile, and thermally labile molecules like phosphorylated intermediates. | Allows for the direct detection and quantification of this compound and other intermediates in the serine biosynthesis pathway from complex biological samples. | creative-proteomics.comresearchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure and concentration of metabolites in a sample. nih.gov For phosphorus-containing compounds like this compound, ³¹P NMR is a particularly valuable tool. nih.gov It allows for the direct visualization and quantification of various phosphorylated intermediates within a metabolic pathway in a single analysis. nih.gov
While ¹H NMR is commonly used for metabolic profiling, its application to phosphorylated metabolites can be limited by poor resolution. nih.gov In contrast, ³¹P NMR offers a distinct advantage for these specific compounds. nih.gov Furthermore, ¹³C NMR, especially when used with ¹³C-labeled substrates, can provide insights into the positional labeling of carbons within a molecule (isotopomer analysis), which is crucial for detailed metabolic flux analysis. uu.nlnih.gov This technique has been used for in vivo studies of brain metabolism, including the analysis of serine synthesis intermediates like this compound. uu.nl
Spectrophotometric assays are widely used to measure the activity of enzymes that produce or consume this compound, such as D-3-phosphoglycerate dehydrogenase (PHGDH). abcam.comgenprice.com These assays are typically based on monitoring the change in absorbance of a specific molecule over time. sigmaaldrich.com PHGDH catalyzes the reversible oxidation of 3-phosphoglycerate (B1209933) to this compound, using NAD⁺ as a cofactor, which is reduced to NADH. researchgate.netresearchgate.net
The activity of PHGDH can be measured by monitoring the increase in NADH absorbance at 340 nm. acs.org However, because the reaction equilibrium favors the reverse reaction and the enzyme has a high affinity for NADH, assays are often designed to measure the reverse reaction (NADH oxidation) or are coupled to a second reaction. nih.gov In coupled assays, the NADH produced in the forward reaction is used by a second enzyme to reduce a probe, generating a stable colorimetric (OD 450 nm) or fluorescent signal. abcam.comgenprice.comnih.gov This approach allows for sensitive, high-throughput screening of enzyme activity. genprice.com
| Assay Type | Principle | Example Application | Reference |
|---|---|---|---|
| Direct Spectrophotometric Assay | Measures the change in absorbance of a substrate or cofactor directly involved in the reaction (e.g., NADH at 340 nm). | Monitoring the oxidation of NADH to NAD⁺ in the reverse reaction catalyzed by PHGDH (conversion of this compound to 3-phosphoglycerate). | acs.orgnih.gov |
| Coupled Enzymatic Assay (Colorimetric/Fluorometric) | The product of the primary enzymatic reaction (e.g., NADH) is used as a substrate in a secondary reaction that produces a colored or fluorescent compound. | PHGDH converts 3-phosphoglycerate and NAD⁺ to this compound and NADH. The NADH then reduces a probe, generating a measurable signal at 450 nm. | abcam.comgenprice.comnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Profiling and Flux Analysis
Isotopic Tracing and Metabolic Flux Analysis (e.g., 13C-Labeling, Isotopomer Analysis)
Isotopic tracing is a powerful technique used to map the flow of atoms through metabolic pathways and quantify the rates of these pathways, a field known as metabolic flux analysis (MFA). mit.educreative-proteomics.com This is typically achieved by supplying cells with a nutrient labeled with a stable isotope, most commonly ¹³C-glucose. tdl.orgnih.gov As the labeled nutrient is metabolized, the ¹³C atoms are incorporated into downstream intermediates, including this compound, and final products like serine and glycine. nih.gov
By using mass spectrometry or NMR to analyze the mass isotopomer distribution (MID)—the fractional abundance of molecules with different numbers of ¹³C atoms—researchers can deduce the relative activity of different metabolic pathways. tdl.orgnih.gov For example, tracing the incorporation of carbons from [U-¹³C₆]-glucose into serine can reveal the flux through the de novo serine synthesis pathway, where this compound is the direct precursor to phosphoserine. tdl.orgmit.edu This approach provides a dynamic view of metabolism that cannot be obtained by simply measuring metabolite concentrations. nih.gov MFA has been instrumental in understanding how cancer cells rewire their metabolism, including the upregulation of the pathway involving this compound, to support proliferation. mit.edufrontiersin.org
| Isotopic Tracer | Metabolic Pathway | Measured Output | Research Finding | Reference |
|---|---|---|---|---|
| [U-¹³C₆]-Glucose | Glycolysis and Serine Biosynthesis Pathway | Mass isotopomer distribution (MID) of serine and glycine. | Allows quantification of carbon flux from glucose into the serine biosynthesis pathway via this compound, revealing the pathway's contribution to cellular biomass. | nih.govtdl.org |
| [1,2-¹³C₂]-Glucose | Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway (PPP), and Serine Biosynthesis | Specific MIDs of glycolytic and PPP intermediates, and serine. | Identified as an optimal tracer for precisely estimating fluxes in glycolysis and the PPP, which provides the precursor for the serine synthesis pathway. | nih.gov |
Genetic Engineering Approaches for Pathway Elucidation
Genetic engineering techniques are crucial for dissecting the function of specific enzymes and pathways. By manipulating the genes that encode enzymes in the serine biosynthesis pathway, researchers can observe the resulting metabolic and phenotypic changes, thereby elucidating the precise role of intermediates like this compound.
Gene knockout and knockdown studies are fundamental to establishing a causal link between a specific enzyme and a biological function. nih.gov Techniques such as CRISPR-Cas9 for gene knockout or short hairpin RNA (shRNA) for gene knockdown are used to specifically delete or reduce the expression of an enzyme like PHGDH, which catalyzes the production of this compound. acs.orgresearchgate.netnih.gov
Studies have shown that knocking down PHGDH in cancer cell lines with amplified PHGDH expression leads to a decrease in cell proliferation. nih.gov Metabolomic analysis of these genetically engineered cells reveals significant changes in related metabolites. For instance, PHGDH knockout in pancreatic cancer cells resulted in a significant decrease in intracellular serine levels and also reduced pyruvate (B1213749) levels. researchgate.net In breast cancer cells, shRNA-mediated knockdown of PHGDH led to a decrease in the oncometabolite D-2-hydroxyglutarate (D-2HG), suggesting PHGDH has additional enzymatic activities beyond producing this compound. acs.org These studies demonstrate that perturbing the pathway at the PHGDH step has profound effects on cellular metabolism, highlighting the critical role of its product, this compound, and the subsequent pathway. ijbs.com Genome-wide CRISPR/Cas9 library screening has also identified PHGDH as a critical driver for drug resistance in hepatocellular carcinoma. nih.gov
| Genetic Tool | Target Gene | Cell Model | Key Finding | Reference |
|---|---|---|---|---|
| shRNA Knockdown | PHGDH | MDA-MB-468 and BT-20 Breast Cancer Cells | Knockdown of PHGDH decreased cellular D-2-hydroxyglutarate (D-2HG) by approximately 50%, indicating PHGDH contributes to the cellular 2HG pool. | acs.org |
| CRISPR-Cas9 Knockout | PHGDH | Pancreatic Ductal Adenocarcinoma (PDAC) Cells | PHGDH knockout abolished serine production from glucose, significantly decreased intracellular serine, and led to reduced pyruvate levels. | researchgate.net |
| CRISPR-Cas9 Library Screen | Genome-wide | Hepatocellular Carcinoma (HCC) Cells | Identified PHGDH as a critical driver for resistance to the tyrosine kinase inhibitor Sorafenib. | nih.gov |
| shRNA Knockdown | PHGDH | PHGDH-amplified Cancer Cell Lines | Reduced PHGDH expression decreased cell proliferation and altered global metabolite levels, including an increase in glycolytic intermediates upstream of the pathway diversion point. | nih.gov |
Overexpression and Mutagenesis for Structure-Function Relationships
To elucidate the relationship between the structure and function of enzymes that interact with this compound, researchers frequently employ overexpression and mutagenesis techniques. These methods allow for the production of large quantities of a specific enzyme for biochemical and structural analysis, and for the systematic investigation of the roles of individual amino acid residues.
Site-directed mutagenesis, for instance, has been instrumental in understanding the catalytic mechanisms and substrate specificities of these enzymes. By substituting specific amino acids within the enzyme's active site or other critical regions, scientists can observe the resulting changes in enzymatic activity. For example, a study on phosphoserine aminotransferase (PSAT), the enzyme that converts this compound to phosphoserine, utilized site-directed mutagenesis to create an Asp100Ala point mutation. nih.gov This single amino acid change resulted in a significant decrease in the yield of soluble, active protein and a reduction in the enzyme's maximum velocity (Vmax) to approximately 15% of the wild-type enzyme, highlighting the critical role of this residue in protein stability and function. nih.gov
Similarly, alanine-scanning mutagenesis has been used to investigate the quaternary structure of human D-3-phosphoglycerate dehydrogenase (hPHGDH), the enzyme that produces this compound from 3-phosphoglycerate. nih.gov By systematically replacing key residues at the interface between enzyme subunits with alanine (B10760859), researchers identified amino acids crucial for the formation of the functional tetrameric state of the enzyme. nih.gov Variants with mutations in the ACT domain, such as R454A, L478A, P479A, and Y495A, led to a loss of the tetrameric structure, resulting in misfolding, aggregation, and loss of activity. nih.gov
Furthermore, overexpression systems, often in Escherichia coli, are essential for producing sufficient quantities of these enzymes for detailed kinetic and structural studies. nih.govnih.gov For instance, both wild-type and mutant forms of human phosphoserine aminotransferase have been overexpressed in E. coli to facilitate their purification and subsequent characterization. nih.gov
| Enzyme | Mutagenesis Approach | Key Finding | Reference |
| Phosphoserine Aminotransferase (PSAT) | Site-directed mutagenesis (Asp100Ala) | Asp100 is critical for protein stability and catalytic activity. nih.gov | nih.gov |
| Human D-3-phosphoglycerate Dehydrogenase (hPHGDH) | Alanine-scanning mutagenesis | Residues in the ACT domain are crucial for tetramer formation and enzyme stability. nih.gov | nih.gov |
| E. coli Phosphoserine Aminotransferase (SerC) | Site-directed mutagenesis (T153G) | T153G mutation significantly increased product titer. nih.gov | nih.gov |
Structural Biology Techniques for Enzyme Characterization (e.g., X-ray Crystallography)
X-ray crystallography is a cornerstone technique for determining the three-dimensional structure of enzymes involved in this compound metabolism at atomic resolution. biologiachile.cl This detailed structural information is invaluable for understanding enzyme mechanism, substrate binding, and the effects of mutations.
The crystal structure of phosphoserine aminotransferase (PSAT) from Escherichia coli has been solved, revealing a dimeric structure with the active sites located at the interface between the two subunits. nih.gov The structure was determined in both its unligated form and in a complex with a substrate analog, α-methyl-L-glutamate, providing insights into the conformational changes that occur upon substrate binding. nih.gov Similarly, the crystal structure of human PSAT1 has been determined, which helps in understanding its role in cancer metabolism. researchgate.net
The structure of human 3-phosphoglycerate dehydrogenase (PHGDH), the enzyme that synthesizes this compound, has also been a subject of intense crystallographic study. nih.govresearchgate.net While the full-length structure of the human enzyme has been challenging to obtain, the crystal structure of a truncated form of human PHGDH, comprising the substrate and cofactor binding domains, has been solved. nih.govresearchgate.netoncotarget.com These structures, often in complex with the cofactor NAD+ or substrate analogs, have revealed key residues involved in substrate recognition and catalysis. nih.govresearchgate.net For instance, the structure of the catalytic subunit of human PHGDH was solved with the cofactor bound in one monomer and both the cofactor and L-tartrate in the other, providing a snapshot of the active site. researchgate.netnih.gov
These structural studies provide a static picture of the enzyme. To understand the dynamic aspects of enzyme function, these crystallographic data are often complemented by other biophysical techniques and computational simulations.
| Enzyme | Organism | Resolution | Key Structural Feature | PDB Code | Reference |
| Phosphoserine Aminotransferase (PSAT) | Escherichia coli | 2.3 Å | Dimeric structure with active sites at the subunit interface. | 1BJO | nih.govnih.gov |
| Phosphoserine Aminotransferase (PSAT) | Saccharomyces cerevisiae | 2.8 Å | Dimeric crystal structure with a conserved gate-keeping loop. | mdpi.com | |
| Phosphoserine Aminotransferase (AtPSAT1) | Arabidopsis thaliana | Complex structures with PLP, PMP, and PSer determined. | 6czx, 6czy, 6czz | frontiersin.org | |
| 3-Phosphoglycerate Dehydrogenase (catalytic subunit) | Human | Dimer with bound cofactor and L-tartrate. | 2G76 | nih.govresearchgate.net |
Computational Biology and Bioinformatics in this compound Research
Computational biology and bioinformatics provide powerful tools to analyze and interpret the vast amounts of data generated from experimental studies on this compound and its associated metabolic pathways. These approaches allow for the simulation of metabolic processes, the prediction of molecular interactions, and the analysis of large-scale biological datasets.
Genome-scale metabolic models (GEMs) are comprehensive mathematical representations of an organism's metabolism, encompassing thousands of reactions, metabolites, and genes. nih.gov These models are used to simulate metabolic fluxes and predict cellular responses to genetic or environmental changes. nih.gov this compound is a key metabolite included in these models, and its flux through the serine biosynthesis pathway can be analyzed under various conditions. nih.govresearchgate.net
Metabolic network modeling can be used to identify essential genes and reactions, and to understand how metabolic pathways are interconnected. For instance, modeling can reveal how the synthesis of this compound is regulated in response to the availability of nutrients or the presence of metabolic inhibitors. pnas.org Furthermore, these models can be used to engineer metabolic pathways for biotechnological applications, such as the overproduction of valuable compounds. oup.com Recent advancements include machine learning algorithms like CLOSEgaps, which can automatically identify and fill gaps in metabolic network reconstructions, improving the accuracy of these models. researchgate.net
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interactions between enzymes and their ligands, such as substrates, inhibitors, and cofactors. oncotarget.commdpi.com
Molecular docking predicts the preferred binding orientation of a ligand to a protein target. uitm.edu.my This approach has been used to identify potential inhibitors of PHGDH by screening large libraries of virtual compounds. nih.gov For example, docking studies have identified allosteric sites on PHGDH and predicted the binding modes of novel inhibitors, which were subsequently validated experimentally. nih.govijbs.comnih.gov
Molecular dynamics simulations provide a dynamic view of molecular interactions by simulating the movement of atoms over time. nih.govdovepress.com MD simulations can be used to study the conformational changes that occur in an enzyme upon ligand binding, to calculate the binding free energy, and to understand the mechanism of catalysis at a detailed atomic level. oncotarget.com For instance, MD simulations have been used to investigate how the phosphorylation of a specific residue in phosphoglycerate mutase 1 affects its binding to its substrate, providing insights into the regulation of glycolysis. oncotarget.com
Bioinformatics tools are essential for analyzing gene expression data and protein sequences related to this compound metabolism. oncotarget.comnih.gov Transcriptomic analyses, which measure the expression levels of thousands of genes simultaneously, can reveal how the genes encoding enzymes in the serine biosynthesis pathway are regulated in different cell types or under different conditions, such as in cancer. oncotarget.comnih.govresearchgate.netresearchgate.net
For example, bioinformatics analyses of public cancer datasets have shown that the expression of PHGDH, the enzyme that produces this compound, is often upregulated in cancer cells and can be a negative prognostic factor in breast and lung cancer. oncotarget.com Co-expression analyses can identify genes that are regulated together with the enzymes of the serine biosynthesis pathway, providing clues about their functional relationships. plos.org
Protein sequence analysis, including multiple sequence alignments, helps to identify conserved regions and critical residues across different species. nih.gov This information is valuable for guiding mutagenesis studies and for understanding the evolutionary relationships between enzymes. For instance, by aligning the sequences of phosphoserine aminotransferase from various organisms, researchers can identify conserved active site residues that are likely to be essential for catalysis. nih.gov
Synthetic Analogues and Chemical Probes of Phosphohydroxypyruvate in Research
Design and Synthesis of Phosphohydroxypyruvate Analogues as Enzyme Inhibitors
The development of inhibitors for enzymes that bind small, highly polar substrates like 3-phosphoglycerate (B1209933) (3-PG) and produce this compound is a significant challenge. nih.gov Despite this, several strategies have been employed to design and synthesize analogues that function as inhibitors of PHGDH, the rate-limiting enzyme in the serine biosynthesis pathway. scientificarchives.comresearchgate.net These inhibitors can be broadly categorized as those targeting the active site (competitive with substrate or cofactor) and those targeting allosteric sites.
Structure-Based and Computational Design: A rational approach to inhibitor design involves using the three-dimensional structure of the target enzyme. Researchers have utilized computational methods to identify potential allosteric binding pockets on the surface of PHGDH, distinct from the active site where 3-PG and the cofactor NAD+ bind. nih.gov By performing virtual screening of compound libraries against these predicted allosteric sites, novel non-competitive inhibitors have been identified. nih.gov For example, a structure-based design effort led to the discovery of PKUMDL-WQ-2101 and PKUMDL-WQ-2201, which were confirmed to be allosteric inhibitors of PHGDH. nih.gov These compounds were found to inhibit the enzyme's activity and selectively suppress the growth of cancer cells that overexpress PHGDH. nih.gov
Another compound, CBR-5884, was identified through high-throughput screening and is thought to act as a covalent inhibitor that disrupts the oligomerization state of the PHGDH enzyme, which is essential for its function. nih.gov
Natural Product Inhibitors: Nature provides a rich source of complex molecules with potent biological activities. Several natural products have been identified as effective inhibitors of PHGDH. scientificarchives.com These include ixocarpalactone A, a withanolide isolated from the tomatillo, and withaferin A. scientificarchives.com Ixocarpalactone A was shown to reduce the maximum reaction rate (Vmax) of PHGDH without affecting the binding affinity (Km) for its substrates. scientificarchives.com Many of these natural products, such as ixocarpalactone A and withaferin A, contain reactive chemical groups like Michael acceptors, suggesting they may act as covalent inhibitors by forming irreversible bonds with cysteine residues on the enzyme. scientificarchives.com
Substrate and Cofactor Analogues: Analogues that mimic the substrate or cofactor can also act as competitive inhibitors. ADP-ribose (ADPR), an analogue of the NAD+ cofactor, has been shown to be a competitive inhibitor of PHGDH, demonstrating that targeting the cofactor binding site is a viable strategy. oncotarget.comnih.gov
The table below summarizes key examples of PHGDH inhibitors developed through these diverse approaches.
| Inhibitor Name | Type | Mechanism of Action | Design Strategy |
| PKUMDL-WQ-2101 | Allosteric Inhibitor | Binds to a predicted allosteric site, non-competitive with NAD+. nih.gov | Structure-Based Virtual Screening nih.gov |
| CBR-5884 | Covalent Allosteric Inhibitor | Speculated to bind a non-active site cysteine, disrupting enzyme oligomerization. nih.gov | High-Throughput Screening nih.gov |
| NCT-503 | Allosteric Inhibitor | Inhibits PHGDH activity. researchgate.net | Screening |
| Ixocarpalactone A | Non-competitive/Covalent | Reduces Vmax; contains a Michael acceptor likely forming a covalent bond. scientificarchives.com | Natural Product Screening scientificarchives.com |
| Withaferin A | Covalent Inhibitor | Covalently modifies PHGDH. scientificarchives.com | Natural Product Screening scientificarchives.com |
| ADP-ribose (ADPR) | Competitive Inhibitor | Competes with the NAD+ cofactor for binding to the active site. oncotarget.comnih.gov | Cofactor Analogue |
Application of Analogues in Studying Enzyme Mechanisms and Pathway Regulation
Synthetic analogues of this compound, its precursor 3-phosphoglycerate, and the cofactor NAD+ are invaluable tools for dissecting the catalytic mechanisms of enzymes and understanding how metabolic pathways are regulated.
Elucidating Enzyme Structure and Mechanism: By studying how different analogues bind to an enzyme and affect its activity, researchers can infer critical details about its structure and function. For PHGDH, analogues of both the substrate (3-PG) and the product (PHP) have been used to probe the active site. researchgate.netnih.gov
Substrate Analogues: Compounds that are structurally similar to 3-PG, such as L-tartrate and α-ketoglutarate, have been investigated for their ability to bind to PHGDH. nih.govnih.gov While these are often weak binders, their interaction can stabilize the enzyme and, in some cases, induce conformational changes. nih.gov The crystal structure of PHGDH has been solved with L-tartrate bound in the active site, providing a snapshot of how the enzyme recognizes its substrate. oncotarget.com Such studies help to map the specific functional groups required for substrate binding and catalysis.
Cofactor Analogues: The role of the NAD+ cofactor has been explored using analogues like thionicotinamide (B1219654) adenine (B156593) dinucleotide (TAD) and acetylpyridine adenine dinucleotide (APAD). nih.gov The ability of these molecules to substitute for NAD+ in the enzymatic reaction helps to define the structural requirements of the nicotinamide-binding pocket. nih.gov
The following table details some analogues used in mechanistic studies of PHGDH.
| Analogue | Type | Application in Research | Finding |
| L-Tartrate | Substrate Analogue | Studied for its ability to bind to the PHGDH active site. nih.gov | Weakly stabilizes the enzyme; co-crystallization revealed substrate-induced domain movements. oncotarget.comnih.gov |
| α-Ketoglutarate | Substrate Analogue | Investigated as an alternative substrate for PHGDH. nih.gov | Human PHGDH can reduce α-ketoglutarate to the oncometabolite 2-hydroxyglutarate. oncotarget.comnih.gov |
| Thionicotinamide adenine dinucleotide (TAD) | Cofactor Analogue | Used to study the nicotinamide-binding subsite of PHGDH. nih.gov | Can substitute for NAD+ in the catalytic reaction, indicating tolerance for modification at this site. nih.gov |
| Acetylpyridine adenine dinucleotide (APAD) | Cofactor Analogue | Used to study the nicotinamide-binding subsite of PHGDH. nih.gov | Can substitute for NAD+ in the catalytic reaction. nih.gov |
Investigating Pathway Regulation and Function: Enzyme inhibitors that are analogues of pathway intermediates serve as powerful tools to probe the physiological role of a metabolic pathway. By inhibiting PHGDH, researchers can study the consequences of blocking de novo serine synthesis. In cancer cells with high PHGDH expression, treatment with inhibitors like CBR-5884 or NCT-503 reduces the production of serine and its downstream metabolites. nih.govresearchgate.net This leads to a decrease in the anaplerotic flux of glutamine into the TCA cycle, a process vital for sustaining cancer cell metabolism. nih.govd-nb.info These studies confirm that certain cancers are highly dependent on this pathway for proliferation, validating PHGDH as a therapeutic target. oncotarget.comnih.gov
Use of this compound-Related Probes for Activity-Based Profiling
Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique used to measure the functional state of entire enzyme families directly within native biological systems. nih.govwikipedia.org This method employs chemical probes, known as activity-based probes (ABPs), that covalently bind to the active site of a target enzyme. nih.gov
An ABP typically consists of two key components: a reactive group (or "warhead") that forms a covalent bond with a residue in the enzyme's active site, and a reporter tag (such as biotin (B1667282) for affinity purification or a fluorophore for imaging). wikipedia.orgnih.gov Because the probe only labels active enzymes, ABPP provides a direct readout of functional enzyme levels, a metric that cannot be obtained through traditional proteomics which only measures protein abundance. nih.gov
While the development of a specific ABP for this compound itself has not been widely reported, the principles of ABPP can be readily applied to enzymes that metabolize it, such as PHGDH. As an NAD+-dependent oxidoreductase, PHGDH belongs to a class of enzymes that has been successfully targeted by ABPP. rsc.org
A hypothetical this compound-related probe could be designed in several ways:
Mimicking the Substrate/Product: A probe could be designed based on the structure of 3-phosphoglycerate or this compound. This scaffold would be modified to include a reactive electrophilic "warhead" designed to covalently react with a nucleophilic amino acid residue within the PHGDH active site.
Targeting the Cofactor Site: Alternatively, a probe could be designed based on the NAD+ cofactor, incorporating a reactive group that labels the cofactor-binding domain.
The development of such probes would offer new avenues for research. A PHP-related ABP could be used to:
Discover Novel Enzymes: Profile complex proteomes to identify previously unknown enzymes that may bind or process this compound or structurally similar metabolites.
Profile Pathway Activity: Quantitatively assess the activity of PHGDH and potentially other pathway enzymes across different cancer cell lines or in response to drug treatment, providing direct insight into the functional state of the serine biosynthesis pathway. nih.gov
Screen for Inhibitors: Facilitate high-throughput screening for new enzyme inhibitors by competitively displacing the ABP from its target. wikipedia.org
The design of ABPs for oxidoreductases is an active area of research, and the creation of probes targeting the serine biosynthesis pathway holds significant promise for advancing our understanding of its role in health and disease. rsc.org
Emerging Research Directions and Unanswered Questions in Phosphohydroxypyruvate Biology
Elucidation of Novel Regulatory Mechanisms Controlling Phosphohydroxypyruvate Levels
The cellular concentration of this compound is tightly controlled to meet the metabolic demands of the cell. This regulation primarily occurs at the level of its synthesis from 3-phosphoglycerate (B1209933), a reaction catalyzed by the enzyme 3-phosphoglycerate dehydrogenase (PHGDH). plos.orgaginganddisease.orgnih.govnih.govijbs.com This initial step is the rate-limiting reaction in the phosphorylated pathway of serine biosynthesis. nih.govijbs.com
Recent research has identified novel allosteric regulatory sites on PHGDH, distinct from the active site, that can be targeted by small molecules to either activate or inhibit enzyme activity. plos.orgnih.gov For instance, withangulatin A has been identified as a covalent inhibitor that binds to a novel allosteric site (Cys295) on PHGDH, leading to its inactivation. nih.gov This discovery opens new avenues for modulating this compound levels.
Furthermore, the activity of PHGDH is influenced by the cellular redox state, specifically the ratio of NAD+ to NADH. nih.gov The forward reaction, producing this compound, requires NAD+ as a cofactor. plos.orgnih.gov Conversely, the reverse reaction, the reduction of this compound, is favored and utilizes NADH. nih.govresearchgate.net The equilibrium of this reaction strongly favors the formation of 3-phosphoglycerate. nih.gov Therefore, the reaction is driven towards this compound production by the subsequent and rapid conversion of this intermediate to phosphoserine. nih.govnih.gov
In some organisms, such as E. coli, PHGDH is subject to feedback inhibition by L-serine, the end product of the pathway. frontiersin.org However, in mammals, PHGDH is not directly inhibited by serine. nih.govresearchgate.net
Discovery of Uncharacterized Enzymes and Alternative Metabolic Routes Involving this compound
While the canonical serine biosynthesis pathway is well-defined, evidence suggests the existence of alternative metabolic routes and uncharacterized enzymes that utilize or produce this compound. The concept of "underground metabolism" highlights how promiscuous enzyme activities can create novel metabolic pathways. nih.gov For example, in certain E. coli strains, an alternative pathway for pyridoxal (B1214274) phosphate (B84403) (PLP) synthesis has been identified that reroutes this compound from serine biosynthesis. nih.gov This pathway involves the action of both promiscuous and uncharacterized enzymes. nih.gov
Furthermore, the enzyme phosphoserine aminotransferase (PSAT), which converts this compound to phosphoserine, is known to be specific for its amino donor, glutamate (B1630785). frontiersin.org However, the full extent of its substrate promiscuity and the potential for other aminotransferases to act on this compound remain areas of active investigation. The discovery of such alternative routes could reveal novel connections between serine metabolism and other metabolic pathways.
Recent studies have also highlighted the promiscuous nature of PHGDH itself. Human PHGDH has been shown to catalyze the reduction of α-ketoglutarate (AKG) to D-2-hydroxyglutarate (D-2HG), an oncometabolite. nih.govacs.org This finding suggests that under certain conditions, PHGDH can divert metabolic flux towards the production of molecules other than this compound, with significant implications for cellular function. ijbs.comacs.org
Advanced In Vivo Methodologies for Studying this compound Dynamics
Understanding the dynamic changes in this compound levels within living cells and organisms is crucial for elucidating its physiological roles. Advanced methodologies are being developed to overcome the challenges associated with measuring this and other low-abundance metabolites in vivo.
Isotope tracer analysis, particularly using 13C-labeled glucose, has become a powerful tool to track the flux of metabolites through the serine biosynthesis pathway. nih.gov By measuring the incorporation of 13C into serine and other downstream metabolites, researchers can infer the activity of the pathway and the relative production of this compound. nih.gov
Metabolomic approaches, coupled with techniques like liquid chromatography-mass spectrometry (LC-MS), enable the simultaneous measurement of a wide range of metabolites, including this compound, from cell and tissue extracts. nih.gov This provides a snapshot of the metabolic state and can reveal how this compound levels change in response to genetic or environmental perturbations.
Furthermore, the development of genetically encoded biosensors offers the potential for real-time monitoring of metabolite dynamics within living cells. While specific biosensors for this compound are not yet widely available, the principles of their design could be applied to create tools for visualizing its spatiotemporal distribution.
Deeper Understanding of this compound's Interplay with Other Complex Cellular Networks (e.g., Nucleotide Metabolism, Lipid Synthesis)
This compound and the serine biosynthesis pathway are intricately linked to other fundamental cellular processes, including nucleotide and lipid metabolism. researchgate.netnih.govnih.govnih.gov Serine, the downstream product of this compound, is a major source of one-carbon units for the synthesis of purines and thymidylate, essential components of DNA and RNA. researchgate.netnih.gov Therefore, the regulation of this compound production directly impacts the cell's capacity for nucleotide synthesis. reactionbiology.comstudysmarter.co.uk
The serine biosynthesis pathway also contributes to the production of NADPH, a key reducing equivalent required for antioxidant defense and various biosynthetic reactions, including lipid synthesis. aginganddisease.org Furthermore, serine is a precursor for the synthesis of sphingolipids and phosphatidylserine, crucial components of cellular membranes. ijbs.com Recent studies in Saccharomyces cerevisiae have shown that deficiencies in the Kennedy pathway for phospholipid synthesis can lead to a compensatory activation of de novo nucleotide synthesis, highlighting the close interplay between these metabolic networks. nih.gov
The transamination step in the serine biosynthesis pathway, where this compound is converted to phosphoserine, links this pathway to amino acid metabolism by utilizing glutamate and producing α-ketoglutarate. nih.govnih.govfrontiersin.org This connection with the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate further integrates this compound metabolism with central carbon metabolism.
Functional Role in Specific Cell Types and Developmental Processes (excluding human clinical context)
The metabolic profile of a cell is closely tied to its identity and function, and this includes the activity of the serine biosynthesis pathway. nih.gov During embryonic development, cells undergo significant metabolic shifts as they transition from a pluripotent state to terminally differentiated cell types. nih.gov Proliferating cells often exhibit high rates of glycolysis, which can fuel biosynthetic pathways such as serine synthesis. nih.gov
In plants, the phosphorylated pathway of serine synthesis, which proceeds through this compound, occurs in the plastids. frontiersin.org Studies in maize have shown that phosphoglycerate dehydrogenase is essential for kernel development, indicating that the phosphorylated pathway is the predominant route for serine synthesis in this C4 plant. nih.gov This differs from the situation in C3 plants where other serine synthesis pathways are also prominent. nih.gov
In the silkworm Bombyx mori, high expression of PHGDH is observed in the middle part of the silk gland, suggesting a crucial role for the serine biosynthesis pathway in producing the vast amounts of serine required for silk protein synthesis. researchgate.net The study of this compound metabolism in diverse organisms and cell types continues to reveal specialized roles for this pathway in supporting specific cellular functions and developmental programs. frontiersin.org
Q & A
Basic: What is the biochemical role of phosphohydroxypyruvate in serine biosynthesis, and how can researchers validate its metabolic flux experimentally?
This compound is a key intermediate in the serine biosynthesis pathway, generated via the oxidation of 3-phosphoglycerate by the enzyme 3-phosphoglycerate dehydrogenase (PHGDH). It is subsequently converted to phosphoserine by this compound aminotransferase (PSAT1) . To validate its metabolic flux, researchers employ stable isotope tracing (e.g., using -labeled glucose) coupled with LC-MS metabolomics to track isotopic enrichment in downstream metabolites. Enzyme activity assays for PHGDH and PSAT1, using NADH/NAD+ redox monitoring, can further confirm pathway activity .
Basic: What analytical techniques are most reliable for quantifying this compound in cellular extracts?
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard due to its high sensitivity and specificity. For instance, reverse-phase chromatography paired with tandem MS enables separation from structurally similar metabolites like phosphoenolpyruvate. Enzyme-coupled assays are also used, where this compound is enzymatically converted to a detectable product (e.g., NADH generation via PHGDH activity), monitored spectrophotometrically at 340 nm .
Advanced: How can researchers resolve contradictions in reported this compound levels across studies, particularly in cancer models?
Discrepancies often arise from differences in cell culture conditions (e.g., nutrient availability, hypoxia) or sampling protocols (quenching methods affecting metabolite stability). To address this:
- Standardize extraction protocols (e.g., methanol/water at -80°C for rapid quenching).
- Use internal standards (e.g., deuterated this compound) for LC-MS normalization.
- Perform time-course experiments to account for dynamic metabolic shifts .
Meta-analyses of publicly available metabolomics datasets (e.g., MetaboLights) can also identify confounding variables .
Advanced: What experimental strategies are effective for studying PHGDH inhibition and its impact on this compound accumulation?
- Enzyme kinetics : Measure and of PHGDH using purified protein and varying substrate (3-phosphoglycerate) concentrations. Monitor this compound production via coupled assays with PSAT1 and glutamate dehydrogenase .
- Genetic knockdown : Use CRISPR/Cas9 or siRNA to silence PHGDH in cell models, followed by LC-MS quantification of this compound and serine pathway metabolites.
- Feedback inhibition studies : Test this compound’s inhibitory effect on PHGDH activity in vitro using recombinant enzyme assays .
Basic: What in vitro and in vivo models are appropriate for studying this compound metabolism in disease contexts?
- Cell lines : NSCLC (non-small cell lung cancer) models (e.g., A549, H1299) with dysregulated serine biosynthesis are commonly used .
- Animal models : PHGDH-knockout mice or xenograft models with labeled metabolite infusions (e.g., -glucose) allow tracking of this compound flux in vivo .
- Organoids : Patient-derived tumor organoids can recapitulate tissue-specific metabolic heterogeneity .
Advanced: How can researchers integrate this compound-related metabolomics and proteomics data to uncover regulatory mechanisms?
- Multi-omics integration : Use tools like MetaboAnalyst or PathVisio to overlay this compound levels with proteomic data (e.g., PHGDH/PSAT1 expression).
- Correlation networks : Construct metabolite-protein interaction networks (e.g., via Pearson correlation) to identify co-regulated nodes. For example, this compound may correlate with PSPH (phosphoserine phosphatase) activity in serine synthesis .
- Targeted proteomics : Validate enzyme expression changes (e.g., PHGDH downregulation in NSCLC) using parallel reaction monitoring (PRM) or Western blot .
Advanced: What methodological pitfalls should be avoided when designing studies on this compound’s role in metabolic crosstalk?
- Inadequate controls : Include matched controls for nutrient deprivation or hypoxia, which artificially alter serine pathway activity.
- Sampling bias : Avoid single time-point measurements; instead, use dynamic flux analysis to capture transient metabolic states.
- Overlooking compartmentalization : this compound is cytosolic, but cross-talk with mitochondrial pathways (e.g., one-carbon metabolism) requires subcellular fractionation or compartment-specific biosensors .
Basic: How do researchers ensure reproducibility in this compound assays across laboratories?
- Standardized protocols : Adopt community guidelines (e.g., Metabolomics Standards Initiative) for sample preparation and instrumentation.
- Inter-lab validation : Share reference samples (e.g., NIST-certified metabolite extracts) for cross-validation.
- Open data practices : Publish raw LC-MS files and processing parameters in repositories like MetaboLights .
Advanced: How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis-driven research on this compound?
- Feasible : Prioritize questions with accessible tools (e.g., PHGDH inhibitors, isotopic tracers).
- Novel : Explore understudied roles, such as this compound’s interaction with redox signaling in cancer.
- Ethical : Ensure animal models comply with ARRIVE guidelines.
- Relevant : Align with unmet needs, like targeting serine auxotrophy in therapy-resistant tumors .
Advanced: What computational tools are available to model this compound dynamics in metabolic networks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
